An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products, such as morphine and berberine. The introduction of an amino group at the 7-position and its formulation as a dihydrochloride salt can significantly influence its chemical and biological properties, making it a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and structural features of Isoquinolin-7-amine dihydrochloride, along with general experimental methodologies relevant to its synthesis and analysis.
Chemical Properties and Structure
Structural Information
| Identifier | Value |
| IUPAC Name | isoquinolin-7-amine;dihydrochloride |
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.10 g/mol [1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |
| InChI Key | BZJXTGVCBWBAHV-UHFFFAOYSA-N |
| CAS Number | 2172185-59-8[1] |
"C9H8N2" [label=<
| Isoquinolin-7-amine | + 2HCl → |
>];
"C9H10Cl2N2" [label=<
| Isoquinolin-7-amine Dihydrochloride |
| The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the isoquinoline ring and the amino group. |
>];
"C9H8N2" -> "C9H10Cl2N2" [label="Salt Formation"]; } . Caption: Structure of Isoquinolin-7-amine and its conversion to the dihydrochloride salt.
Physicochemical Properties
| Property | Isoquinolin-7-amine | Isoquinolin-7-amine Dihydrochloride |
| Melting Point | 67 °C | Data not available |
| Boiling Point | 343.1 ± 15.0 °C (Predicted) | Data not available |
| pKa | 6.18 ± 0.10 (Predicted)[2] | Data not available |
| Aqueous Solubility | Data not available | Expected to be higher than the free base |
| Appearance | Off-white solid[2] | Data not available |
| Storage | 2-8°C, under inert gas[1][2] | 2-8°C[1] |
Experimental Protocols
Synthesis
A plausible synthetic route to Isoquinolin-7-amine dihydrochloride involves a two-step process starting from isoquinoline.
Step 1: Nitration of Isoquinoline to 7-Nitroisoquinoline
The regioselective nitration of isoquinoline at the 7-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.
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Reagents: Isoquinoline, Nitric Acid (concentrated), Sulfuric Acid (concentrated).
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Procedure Outline:
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Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for a specified time.
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Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.
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Filter, wash with water, and dry the crude 7-nitroisoquinoline.
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Step 2: Reduction of 7-Nitroisoquinoline to Isoquinolin-7-amine
The nitro group of 7-nitroisoquinoline can be reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation or metal-acid reduction are common methods.
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Reagents (Catalytic Hydrogenation): 7-Nitroisoquinoline, Palladium on Carbon (Pd/C), Hydrogen gas, Solvent (e.g., Ethanol or Methanol).
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Procedure Outline (Catalytic Hydrogenation):
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Dissolve 7-nitroisoquinoline in a suitable solvent in a hydrogenation vessel.
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Add a catalytic amount of Pd/C.
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Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
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Filter off the catalyst and concentrate the filtrate to obtain crude Isoquinolin-7-amine.
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Reagents (Metal-Acid Reduction): 7-Nitroisoquinoline, Tin (Sn) or Iron (Fe) powder, Hydrochloric Acid (concentrated).
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Procedure Outline (Metal-Acid Reduction):
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Suspend 7-nitroisoquinoline in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.
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Add tin or iron powder portion-wise, controlling the exothermic reaction.
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Heat the mixture at reflux until the reduction is complete.
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Cool the reaction, make it basic with a strong base (e.g., NaOH) to precipitate the tin or iron hydroxides, and extract the product with an organic solvent.
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Dry the organic layer and evaporate the solvent to yield Isoquinolin-7-amine.
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Step 3: Formation of Isoquinolin-7-amine Dihydrochloride
The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
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Reagents: Isoquinolin-7-amine, Hydrochloric Acid (e.g., as a solution in ethanol or diethyl ether).
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Procedure Outline:
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Dissolve the crude or purified Isoquinolin-7-amine in a suitable solvent (e.g., ethanol).
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Add a stoichiometric amount (2 equivalents) of hydrochloric acid solution.
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The dihydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with a cold solvent, and dry under vacuum.
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Purification
Purification of the intermediate and final products can be achieved through standard laboratory techniques.
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Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and needs to be determined experimentally.
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Column Chromatography: For the free base, silica gel column chromatography can be employed to remove impurities. The eluent system would typically consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Analytical Methods
Standard analytical techniques can be used to confirm the identity and purity of Isoquinolin-7-amine dihydrochloride.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound.
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Column: C18 stationary phase.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance (to be determined by UV-Vis spectroscopy).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic and amino protons will be characteristic.
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¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
The biological activity of Isoquinolin-7-amine dihydrochloride is not well-characterized in publicly available literature. However, studies on related 6- and 7-aminoisoquinoline compounds suggest that they can act as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Due to the lack of specific target information for Isoquinolin-7-amine, a generalized signaling pathway illustrating the role of a kinase inhibitor is presented below. This is a hypothetical representation and does not depict a known specific pathway for Isoquinolin-7-amine dihydrochloride.
In this generalized pathway, a growth factor binds to its receptor, leading to the activation of an intracellular kinase. This kinase then phosphorylates a substrate protein, which in turn triggers a cellular response, such as cell proliferation or survival. A kinase inhibitor, such as a 7-aminoisoquinoline derivative, would bind to the kinase and block its activity, thereby preventing the phosphorylation of the substrate and inhibiting the downstream cellular response. This mechanism is the basis for the use of many kinase inhibitors in cancer therapy. Further research is required to identify the specific kinase targets of Isoquinolin-7-amine and to elucidate its precise mechanism of action and potential therapeutic applications.
Conclusion
Isoquinolin-7-amine dihydrochloride is a compound with potential for further investigation in the field of medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While its fundamental structural and some physicochemical properties are known for the parent amine, a comprehensive experimental characterization of the dihydrochloride salt is lacking in the public domain. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers to produce and characterize this compound. Future studies should focus on determining its specific biological targets and elucidating the signaling pathways it modulates to fully understand its therapeutic potential.
